molecular formula C17H20O4 B5017759 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 6154-44-5

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5017759
CAS No.: 6154-44-5
M. Wt: 288.34 g/mol
InChI Key: RLUPWMGTLHSBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.3383 g/mol . This compound belongs to the class of benzo[c]chromen-6-ones

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

The compound has shown promise in biological studies due to its potential neuroleptic and tranquilizing activities . It is being investigated for its effects on the central and peripheral nervous systems.

Medicine:

In medicine, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is being explored for its potential therapeutic applications, including its use as a stimulant of the nervous system and its neuroprotective properties .

Industry:

The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the nervous system . It is believed to modulate neurotransmitter activity, leading to its neuroleptic and tranquilizing effects. The compound may also interact with specific receptors and ion channels, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison:

Compared to similar compounds, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups at the 3 and 4 positions enhance its solubility and potentially its bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUPWMGTLHSBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387393
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-44-5
Record name 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.